molecular formula C22H26ClN3O4S B2850262 N1-(4-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896278-54-9

N1-(4-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No. B2850262
CAS RN: 896278-54-9
M. Wt: 463.98
InChI Key: YMCXSGTYDWVFAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(4-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various autoimmune diseases.

Scientific Research Applications

Anticancer and Antimicrobial Agents

Compounds incorporating oxazole, pyrazoline, and pyridine heterocyclic entities, such as 1-aryl-3-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)-propenones and [5-aryl-3-(2-{(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)}-4,5-dihydro-1H-pyrazol-1-yl)]-(pyridin-4-yl)methanone, have shown promising anticancer and antimicrobial properties. These compounds, characterized through spectroanalytical techniques, demonstrated significant potency against cancer cell lines and pathogenic strains, suggesting potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).

Enhancement of HIV-1 Neutralization

NBD-556, a compound structurally related to the query molecule, has been explored for its ability to enhance the binding of anti-gp120 monoclonal antibodies to the HIV-1 envelope protein, thereby improving the neutralization of the virus. This compound blocks the interaction between HIV-1 gp120 and CD4, suggesting its utility in enhancing the efficacy of neutralizing antibodies against HIV-1 (Yoshimura et al., 2010).

Molecular Interaction with CB1 Cannabinoid Receptor

Investigations into the molecular interaction of antagonists with the CB1 cannabinoid receptor have provided insights into how structural components influence receptor binding and activity. For example, the study of SR141716, a potent and selective antagonist for the CB1 cannabinoid receptor, using molecular modeling and quantitative structure-activity relationship (QSAR) models, highlights the importance of specific conformations and substituents for receptor interaction (Shim et al., 2002).

Monoamine Oxidase Inhibition

Compounds structurally related to the queried molecule have been evaluated for their ability to inhibit monoamine oxidase B (MAO B), a target for the treatment of neurological disorders. This research underscores the potential of certain heterocyclic compounds in developing new therapeutics for conditions involving MAO B (Williams & Lawson, 1998).

properties

IUPAC Name

N'-(4-chlorophenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O4S/c1-14-11-15(2)20(16(3)12-14)31(29,30)26-10-4-5-19(26)13-24-21(27)22(28)25-18-8-6-17(23)7-9-18/h6-9,11-12,19H,4-5,10,13H2,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCXSGTYDWVFAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorophenyl)-N2-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

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